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Compound of Interest

Compound Name:
1H-Pyrazole,3,5-dimethyl-1-

nitroso-(9CI)

Cat. No.: B585798 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the experimentally determined

thermodynamic properties of 3,5-dimethyl-4-nitrosopyrazole. The data presented herein is

crucial for understanding the energetic characteristics and stability of this compound, which is

of interest in various fields, including energetic materials and coordination chemistry. This

document details the experimental methodologies employed for these measurements and

summarizes the key quantitative data in a structured format.

Note on Nomenclature: The focus of this guide is on the 3,5-dimethyl-4-nitrosopyrazole isomer,

for which experimental thermodynamic data is available. While the user requested information

on 3,5-dimethyl-1-nitrosopyrazole, the 4-nitroso tautomer is often more stable and is the

subject of the detailed thermodynamic investigation cited here.

Summary of Thermodynamic Data
The standard molar enthalpies of combustion, formation, and sublimation for crystalline 3,5-

dimethyl-4-nitrosopyrazole have been determined experimentally. These values, measured at T

= 298.15 K, are summarized in the table below.
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Thermodynamic Property Symbol Value (kJ·mol⁻¹)

Standard Molar Enthalpy of

Combustion (crystalline)
ΔcH°m(cr) -2924.6 ± 2.3

Standard Molar Enthalpy of

Formation (crystalline)
ΔfH°m(cr) -

Standard Molar Enthalpy of

Sublimation
ΔgcrH°m -

Standard Molar Enthalpy of

Formation (gaseous)
ΔfH°m(g) -

Data sourced from Ribeiro da Silva et al. (2001). Note: The original source should be consulted

for the derived enthalpy of formation values which depend on the products of combustion.

Experimental Protocols
The determination of the thermodynamic properties of 3,5-dimethyl-4-nitrosopyrazole relies on

precise calorimetric techniques. The primary methods employed are static-bomb combustion

calorimetry and Calvet microcalorimetry.

Synthesis of 3,5-Dimethyl-4-Nitrosopyrazole
A common synthetic route for 3,5-dimethyl-4-nitrosopyrazole involves the reaction of 3,5-

dimethylpyrazole with a nitrosating agent. A general procedure is as follows:

Dissolution: 3,5-dimethylpyrazole is dissolved in an appropriate acidic medium.

Nitrosation: A solution of sodium nitrite is added dropwise to the pyrazole solution at a

controlled temperature, typically below 5°C, to introduce the nitroso group.

Precipitation and Filtration: The product precipitates from the reaction mixture and is

collected by filtration.

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain

crystals of high purity for calorimetric measurements.
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Static-Bomb Combustion Calorimetry
This technique is used to measure the standard molar enthalpy of combustion (ΔcH°m).

Sample Preparation Calorimetry Data Analysis
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(e.g., fuse, acid formation) Calculate ΔcH°m
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Caption: Workflow for Combustion Calorimetry.

Sample Preparation: A known mass of the crystalline 3,5-dimethyl-4-nitrosopyrazole is

pressed into a pellet. A cotton fuse of known mass and energy of combustion is attached.

Bomb Assembly: The pellet and fuse are placed in a crucible inside a high-pressure stainless

steel decomposition vessel (the "bomb"). The bomb is then sealed and pressurized with pure

oxygen.

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a

calorimeter. The sample is ignited electrically. The temperature change of the water is

precisely measured.

Data Analysis: The energy equivalent of the calorimeter is determined using a standard

substance with a known enthalpy of combustion (e.g., benzoic acid). The measured

temperature rise, after applying corrections for the fuse ignition and the formation of nitric

acid, is used to calculate the standard molar enthalpy of combustion of the sample.[1]

Calvet Microcalorimetry
The standard molar enthalpy of sublimation (ΔgcrH°m) is determined using a Calvet

microcalorimeter.
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Sample Preparation Measurement Data Analysis

Crystalline Sample Load into Effusion Cell Place in Microcalorimeter Maintain Isothermal Conditions Sublimation of Sample Measure Heat Flow Integrate Heat Flow Peak Determine Mass Loss Calculate ΔcrgH°m
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Caption: Workflow for Sublimation Enthalpy Measurement.

Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed

in a Knudsen effusion cell.

Measurement: The cell is introduced into the Calvet microcalorimeter, which is maintained at

a constant temperature (isothermal). The sample sublimes into a vacuum.

Heat Flow Detection: The endothermic process of sublimation causes a heat flow, which is

detected by the thermopiles of the calorimeter.

Data Analysis: The heat flow is recorded as a function of time, and the area under the

resulting peak is integrated to determine the total heat absorbed during sublimation. The

mass of the sublimed sample is determined by weighing the effusion cell before and after the

experiment. The standard molar enthalpy of sublimation is then calculated from the total heat

absorbed and the amount of substance sublimed.[1]

Derivation of Thermodynamic Properties
The experimentally determined values for the enthalpies of combustion and sublimation are

used to derive other key thermodynamic properties.
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Caption: Derivation of Formation Enthalpies.

Standard Molar Enthalpy of Formation of the Crystalline State (ΔfH°m(cr)): This value is

derived from the standard molar enthalpy of combustion using Hess's Law. The calculation

requires the known standard molar enthalpies of formation of the combustion products (CO₂,

H₂O, and N₂).

Standard Molar Enthalpy of Formation of the Gaseous State (ΔfH°m(g)): This is calculated

by combining the standard molar enthalpy of formation of the crystalline state with the

standard molar enthalpy of sublimation, according to the following equation:

ΔfH°m(g) = ΔfH°m(cr) + ΔgcrH°m

Biological Context
While a detailed signaling pathway for 3,5-dimethyl-4-nitrosopyrazole is not extensively

documented in the literature, pyrazole derivatives are known to exhibit a wide range of

biological activities.[2][3] These activities can stem from their ability to coordinate with metal

ions in biological systems or to interact with various enzymes and receptors. For instance,

some pyrazole derivatives have been investigated as potential inhibitors of enzymes like
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phosphodiesterase type 4 (PDE4).[3] The thermodynamic properties detailed in this guide are

fundamental to understanding the stability and potential reactivity of this class of compounds in

biological environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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